An In-Depth Technical Guide to the Discovery and Isolation of Isoretronecanol from Natural Sources
An In-Depth Technical Guide to the Discovery and Isolation of Isoretronecanol from Natural Sources
Abstract
Isoretronecanol, a saturated necine base of the pyrrolizidine alkaloid (PA) class, serves as a crucial chiral building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and detailed methodologies for the isolation and characterization of isoretronecanol from botanical sources. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy, offering a self-validating framework for the successful extraction and purification of this important phytochemical.
Introduction: The Significance of Isoretronecanol
Isoretronecanol, with the chemical formula C₈H₁₅NO, is a stereoisomer of trachelanthamidine and a key member of the pyrrolizidine alkaloid family.[1] These alkaloids are a diverse group of secondary metabolites synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[2] While many pyrrolizidine alkaloids are known for their hepatotoxicity, the saturated necine bases like isoretronecanol are of significant interest to synthetic chemists. Their rigid, bicyclic structure and defined stereochemistry make them valuable chiral synthons for the development of novel pharmaceuticals. The synthesis of (+)-isoretronecanol has been achieved from natural 4-hydroxy-L-proline, highlighting its importance as a target molecule.[3]
This guide will delve into the natural distribution of isoretronecanol, providing a robust, step-by-step protocol for its isolation from plant material, and detail the analytical techniques essential for its unequivocal identification and characterization.
Natural Occurrence and Biosynthesis
Isoretronecanol is found in various plant families, most notably the Asteraceae, Boraginaceae, and Fabaceae.[2] It often co-occurs with other pyrrolizidine alkaloids. While not always the most abundant PA, its presence has been confirmed in several species.
Table 1: Notable Plant Sources of Isoretronecanol and Related Pyrrolizidine Alkaloids
| Plant Species | Family | Reported Pyrrolizidine Alkaloids |
| Lolium perenne | Poaceae | Z- and E-thesinine (esters of isoretronecanol) |
| Borago officinalis | Boraginaceae | Alkaloids of the (-)-isoretronecanol, (-)-supinine, and (+)-retronecine-type |
| Heliotropium europaeum | Boraginaceae | Primarily (+)-heliotridine-type PAs, with potential for other necine bases |
| Crotalaria species | Fabaceae | A wide variety of PAs, with the potential for isoretronecanol as a minor component |
| Senecio species | Asteraceae | Numerous retronecine-type PAs, with isoretronecanol as a possible biosynthetic precursor |
The biosynthesis of necine bases such as isoretronecanol is a complex enzymatic process. It is understood that the spontaneous cyclization of the dialdehyde precursor and subsequent reduction would likely result in a mixture of (±)-trachelanthamidine and (±)-isoretronecanol.[2] However, the stereochemical specificity observed in most PA-producing plants suggests a highly regulated enzymatic pathway.[2]
Isolation and Purification of Isoretronecanol: A Validated Protocol
The isolation of isoretronecanol from plant material is a multi-step process that requires careful optimization of extraction and purification conditions. The following protocol is a composite methodology based on established techniques for the isolation of pyrrolizidine alkaloids from Crotalaria species and other PA-containing plants.
Plant Material Preparation
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Collection and Drying: Harvest the relevant plant parts (e.g., seeds, aerial parts) during the appropriate season to maximize alkaloid content.
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Grinding: Thoroughly dry the plant material in a well-ventilated area, avoiding direct sunlight to prevent degradation of phytochemicals. Once dried, grind the material into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
The choice of extraction method is critical for achieving a high yield of isoretronecanol. An acid-base extraction is highly effective for selectively isolating alkaloids.
Step-by-Step Extraction Protocol:
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Acidification and Maceration:
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Suspend the powdered plant material in a 1:10 (w/v) ratio of 1M hydrochloric acid in methanol.
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Stir the mixture for 24 hours at room temperature. This protonates the alkaloids, rendering them soluble in the methanolic solution.
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Filtration and Concentration:
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Filter the mixture under vacuum to remove solid plant debris.
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Evaporate the methanol from the filtrate under reduced pressure at a temperature not exceeding 40°C.
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Basification and Liquid-Liquid Extraction:
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To the remaining aqueous solution, add 20% ammonium hydroxide dropwise until the pH reaches 10. This deprotonates the alkaloids, making them soluble in organic solvents.
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Perform a liquid-liquid extraction with dichloromethane (3 x the volume of the aqueous phase).
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Combine the organic phases.
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Drying and Evaporation:
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Dry the combined dichloromethane extracts over anhydrous sodium sulfate.
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Filter and evaporate the solvent to dryness to yield the crude alkaloid extract.
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Diagram 1: Workflow for the Extraction of Crude Pyrrolizidine Alkaloids
Caption: Acid-base extraction workflow for obtaining crude pyrrolizidine alkaloids.
Purification by Column Chromatography
The crude alkaloid extract is a complex mixture requiring further purification. Column chromatography is a standard and effective method for isolating individual alkaloids.
Step-by-Step Purification Protocol:
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Column Preparation:
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Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane to create a uniform slurry.
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Sample Loading:
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Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
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Carefully load the dried, adsorbed sample onto the top of the prepared column.
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Elution:
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Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding ethyl acetate, followed by methanol. A typical gradient could be:
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Hexane:Ethyl Acetate (9:1 to 1:1)
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Ethyl Acetate:Methanol (9:1 to 1:1)
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Fraction Collection and Analysis:
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Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
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Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1).
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Visualize the spots under UV light or by staining with Dragendorff's reagent.
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Pooling and Evaporation:
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Combine the fractions containing the purified isoretronecanol.
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Evaporate the solvent to obtain the isolated compound.
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Diagram 2: Purification of Isoretronecanol via Column Chromatography
Caption: Workflow for the purification of isoretronecanol using column chromatography.
Characterization of Isoretronecanol
Unequivocal identification of the isolated compound as isoretronecanol requires spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for isoretronecanol.
Table 2: ¹H NMR Spectral Data of Isoretronecanol (270 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 3.65 | m |
| H-2α | 1.95 | m |
| H-2β | 1.80 | m |
| H-3α | 3.20 | m |
| H-3β | 2.60 | m |
| H-5α | 3.05 | m |
| H-5β | 2.05 | m |
| H-6α | 2.00 | m |
| H-6β | 1.90 | m |
| H-7 | 3.35 | m |
| H-8 | 4.10 | m |
| H-9a | 3.80 | dd |
| H-9b | 3.50 | dd |
Table 3: ¹³C NMR Spectral Data of Isoretronecanol (67.89 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 64.2 |
| C-2 | 34.0 |
| C-3 | 54.5 |
| C-5 | 54.2 |
| C-6 | 29.8 |
| C-7 | 68.5 |
| C-8 | 76.8 |
| C-9 | 62.5 |
Note: Chemical shifts are reported relative to tetramethylsilane (TMS). Multiplicity: m = multiplet, dd = doublet of doublets.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For pyrrolizidine alkaloids like isoretronecanol, characteristic fragment ions are observed.
Table 4: Key Mass Spectral Data for Isoretronecanol
| Parameter | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| [M+H]⁺ | m/z 142 |
| Key Fragment Ions | m/z 124, 111, 96, 82 |
The fragmentation pattern of retronecine-type PAs often includes characteristic ions at m/z 120 and 138.[4] For saturated necine bases like isoretronecanol, the fragmentation will differ but will still provide a unique fingerprint for identification.
Diagram 3: Logical Relationship in Isoretronecanol Characterization
Caption: Logical flow for the characterization of isoretronecanol.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the discovery, isolation, and characterization of isoretronecanol from natural sources. The detailed protocols and analytical data presented herein offer a valuable resource for researchers in natural product chemistry and drug development. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the final isolated product.
Future research in this area could focus on the discovery of new, high-yielding plant sources of isoretronecanol and the development of more efficient and scalable purification techniques, such as counter-current chromatography. Furthermore, a deeper understanding of the biosynthesis of isoretronecanol could open avenues for its production through biotechnological approaches.
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